molecular formula C8H15NO3 B13494092 (2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid

(2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid

Cat. No.: B13494092
M. Wt: 173.21 g/mol
InChI Key: VNYJMEPCVMYKTQ-PHDIDXHHSA-N
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Description

(2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid is a chiral azetidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. . This reaction is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. This interaction can alter the enzyme’s conformation and activity, leading to changes in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: A simpler azetidine derivative without the tert-butoxy group.

    tert-Butyl azetidine-2-carboxylate: A related compound with a tert-butyl ester group instead of the tert-butoxy group.

Uniqueness

(2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the tert-butoxy group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

(2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid is a chiral azetidine derivative notable for its unique structural properties, including a four-membered nitrogen-containing ring and a tert-butoxy group. These features contribute to its significant biological activity and potential applications in medicinal chemistry and organic synthesis. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by its chiral configuration and the presence of a tert-butoxy group, which enhances its stability and reactivity. The azetidine ring introduces ring strain that can facilitate various chemical reactions, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The strain in the azetidine ring allows it to bind effectively to enzymes and receptors, modulating their activity. The tert-butoxy group further stabilizes the compound, enhancing its reactivity in biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Interaction : The compound serves as a probe in studying enzyme mechanisms, particularly those involving amino acid transport and metabolism.
  • Anticancer Potential : Preliminary studies suggest that derivatives of azetidine carboxylic acids may exhibit cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications.
  • Neuroprotective Effects : Some studies have hinted at neuroprotective roles, potentially through modulation of inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InteractionProbe for studying amino acid metabolism
Anticancer ActivityCytotoxic effects on cancer cell lines
NeuroprotectionModulation of inflammatory pathways

Case Studies

  • Cytotoxicity Studies : A study assessed the cytotoxic effects of various azetidine derivatives, including this compound, against human cancer cell lines such as COLO201 and SNU-1. Results indicated significant cytotoxicity with IC50 values suggesting selective action against tumor cells compared to normal fibroblasts .
  • Enzyme Mechanism Exploration : Research utilizing this compound as a structural probe demonstrated its ability to interact with specific enzymes involved in amino acid transport. This interaction provided insights into the mechanistic pathways of enzyme function and potential regulatory roles.

Comparative Analysis

The biological activity of this compound can be contrasted with similar compounds:

CompoundKey DifferencesBiological Activity
Azetidine-2-carboxylic acidLacks tert-butoxy groupLower stability and reactivity
(2S,3S)-3-(tert-butoxy)azetidine-2-carboxylic acidEnantiomer with distinct stereochemistryDifferent binding affinities
tert-Butyl azetidine-2-carboxylateDifferent functional groupAltered reactivity profile

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(2R,3R)-3-[(2-methylpropan-2-yl)oxy]azetidine-2-carboxylic acid

InChI

InChI=1S/C8H15NO3/c1-8(2,3)12-5-4-9-6(5)7(10)11/h5-6,9H,4H2,1-3H3,(H,10,11)/t5-,6-/m1/s1

InChI Key

VNYJMEPCVMYKTQ-PHDIDXHHSA-N

Isomeric SMILES

CC(C)(C)O[C@@H]1CN[C@H]1C(=O)O

Canonical SMILES

CC(C)(C)OC1CNC1C(=O)O

Origin of Product

United States

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